Z-L-phenylalanine 4-nitrobenzyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

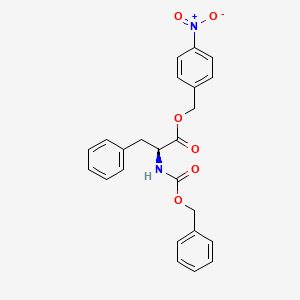

Z-L-phenylalanine 4-nitrobenzyl ester is a compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of L-phenylalanine, and a 4-nitrobenzyl ester group attached to the carboxyl group of L-phenylalanine. This compound is often used in organic synthesis and research due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-L-phenylalanine 4-nitrobenzyl ester typically involves the esterification of L-phenylalanine with 4-nitrobenzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of sensitive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis process.

化学反応の分析

Hydrolysis Reactions

The 4-nitrobenzyl ester undergoes hydrolysis under acidic, alkaline, or enzymatic conditions to release the free carboxylic acid (Z-L-phenylalanine) and 4-nitrobenzyl alcohol.

Key Findings:

-

Alkaline Hydrolysis : Achieved using NaOH or KOH in aqueous/organic solvent mixtures (e.g., THF/H₂O). The reaction proceeds via nucleophilic attack by hydroxide ions, with rates influenced by pH and temperature .

-

Enzymatic Hydrolysis : Esterases like Esterase E53 cleave the ester bond efficiently under alkaline conditions (pH 8.5–9.5 at 40°C). Mutagenesis studies show that residues in the catalytic pocket (e.g., N166A) modulate pH sensitivity and activity .

Bioconjugation Strategies

The ester participates in covalent linkages for drug-delivery systems or diagnostic probes.

Key Applications :

-

Quinine Conjugates : Acylated with amino acids via N-protected acylbenzotriazoles in DMF, yielding ester-linked prodrugs with enhanced solubility (6.8–53x improvement) .

-

Polymer-Drug Conjugates : Used to attach Z-L-phenylalanine to polyglutamic acid backbones via ester bonds, improving pharmacokinetics in B-16 melanoma models .

Table: Bioconjugation Examples

| Target Molecule | Linker | Reaction Conditions | Yield |

|---|---|---|---|

| Quinine | Alanine methyl ester | K₂CO₃, DMF, 50°C, 10–30 min | 40–75% |

| Polyglutamic acid | Direct esterification | DMAP, DIPC, DMF, 48h | 70–80% |

Stability Under Varied Conditions

The ester’s stability is critical for storage and reaction design.

Findings :

-

Thermal Stability : Decomposes above 80°C, with degradation products including nitrobenzene derivatives .

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly at pH >10 or <2 .

-

Solvent Compatibility : Soluble in DMF, DCM, and THF; insoluble in water or hexane .

Catalytic Modifications

The nitro group facilitates electron-deficient aromatic substitution reactions, though this is less common in biological contexts.

Example :

科学的研究の応用

Chemical and Biochemical Applications

Enzyme Kinetics

- Z-L-phenylalanine 4-nitrobenzyl ester serves as a substrate in studies of enzyme kinetics. It is particularly useful for understanding enzyme activity and specificity, especially in the context of pepsin action. The compound interacts with pepsin through the formation of a peptide bond with aromatic L-amino acid residues, facilitating the study of protein digestion pathways.

Protein Interactions

- This compound mimics natural substrates, making it valuable for studying protein-ligand interactions. It aids researchers in understanding how proteins interact with various ligands, which is crucial for drug design and therapeutic applications.

Cell Signaling

- In biological research, this compound is employed to investigate cell signaling pathways involving phenylalanine derivatives. This can provide insights into metabolic processes and cellular responses to stimuli.

Medical Applications

Drug Development

- The compound plays a significant role in the development of enzyme inhibitors and other therapeutic agents. Its ability to mimic natural substrates allows researchers to create more effective drugs targeting specific enzymes involved in diseases .

Diagnostic Tools

- This compound can be used as a probe in diagnostic assays to detect enzyme activity. This application is particularly important in clinical settings where enzyme activity can indicate disease states or metabolic disorders.

Industrial Applications

Biocatalysis

- In industrial settings, this compound is utilized in biocatalysis processes to produce specific chemical products. Its properties make it suitable for catalyzing reactions that require high specificity and efficiency .

Pharmaceutical Manufacturing

- The compound is involved in the synthesis of pharmaceutical intermediates, contributing to the production of various drugs and therapeutic agents. Its unique chemical structure allows for diverse applications in drug synthesis .

Case Studies

- Enzyme Kinetics Study

- Drug Development Research

- Biocatalysis Application

作用機序

The mechanism of action of Z-L-phenylalanine 4-nitrobenzyl ester involves the release of active compounds through chemical reactions such as hydrolysis or reduction. The benzyloxycarbonyl group acts as a protecting group for the amine, which can be selectively removed under specific conditions to release the active amine. The nitrobenzyl ester group can undergo photolysis or enzymatic cleavage to release the corresponding carboxylic acid.

類似化合物との比較

Similar Compounds

N-(benzyloxycarbonyl)-L-lysine 4-nitrobenzyl ester: Similar structure but with lysine instead of phenylalanine.

N-(benzyloxycarbonyl)-L-alanine 4-nitrobenzyl ester: Similar structure but with alanine instead of phenylalanine.

N-(benzyloxycarbonyl)-L-tyrosine 4-nitrobenzyl ester: Similar structure but with tyrosine instead of phenylalanine.

Uniqueness

Z-L-phenylalanine 4-nitrobenzyl ester is unique due to the presence of both the benzyloxycarbonyl protecting group and the 4-nitrobenzyl ester group. This combination allows for selective reactions and controlled release of active compounds, making it a valuable tool in organic synthesis and drug development.

特性

IUPAC Name |

(4-nitrophenyl)methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c27-23(31-16-20-11-13-21(14-12-20)26(29)30)22(15-18-7-3-1-4-8-18)25-24(28)32-17-19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,25,28)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMKSJHSHSCQBP-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。